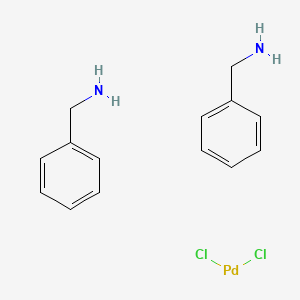

Dichlorobis(benzylamine)palladium(II)

Descripción

Propiedades

Fórmula molecular |

C14H18Cl2N2Pd |

|---|---|

Peso molecular |

391.6 g/mol |

Nombre IUPAC |

dichloropalladium;phenylmethanamine |

InChI |

InChI=1S/2C7H9N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H,6,8H2;2*1H;/q;;;;+2/p-2 |

Clave InChI |

DZGZTKMCZIWUKX-UHFFFAOYSA-L |

SMILES canónico |

C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.Cl[Pd]Cl |

Origen del producto |

United States |

Coordination Chemistry and Ligand Environment Within Dichlorobis Benzylamine Palladium Ii Systems

Nature of the Benzylamine (B48309) Ligand in Palladium(II) Coordination

Benzylamine acts as a neutral, monodentate ligand, coordinating to the palladium(II) center through the lone pair of electrons on its sp³-hybridized nitrogen atom. nih.gov This coordination results in a stable Pd-N sigma bond. In complexes of the type trans-dichlorobis(amine)palladium(II), the molecular structure adopts a square-planar coordination environment around the central Pd(II) atom. nih.gov The amine ligands typically align in a trans configuration to each other, with the two chloride ligands also occupying trans positions. nih.gov

Crystallographic studies of closely related structures, such as trans-dichloridobis[(S)-(−)-1-(4-methylphenyl)ethylamine-κN]palladium(II), provide precise details on this coordination. The interatomic distances from the palladium(II) atom to the nitrogen atoms are typically in the range of 2.039 Å to 2.053 Å, while the Pd-Cl bond lengths average around 2.298 Å. nih.gov The geometry shows only slight distortions from an ideal square plane, with bond angles like Cl-Pd-Cl and N-Pd-N being close to 180° (e.g., 177.22° and 179.39°, respectively). nih.gov The stability and characteristics of these Pd(II)-amine complexes are foundational to their use in further chemical transformations. mdpi.com

Impact of Ligand Stereochemistry on Complex Geometry and Reactivity

When a chiral benzylamine, such as (S)-1-phenylethylamine, is used, its stereochemistry has a profound impact on both the fine details of the complex's geometry and its subsequent reactivity. The amine ligands arrange themselves distinctly around the palladium center to accommodate their steric bulk. nih.gov This results in specific conformations, as revealed by torsion angles. For instance, in one chiral complex, the Cl1—Pd1—N1—C1 torsion angle was found to be 73.2°, while the corresponding angle for the second ligand (Cl2—Pd1—N2—C17) was 53.5°. nih.gov This demonstrates that the chiral centers dictate a precise and non-symmetrical positioning of the benzyl (B1604629) groups relative to the coordination plane.

This fixed stereochemical environment is crucial for enantioselective reactions. A significant application demonstrating this principle is the kinetic resolution of racemic benzylamines via palladium(II)-catalyzed C-H cross-coupling. nih.govacs.orgnih.gov In these reactions, a chiral ligand system creates a diastereomeric interaction with the racemic amine substrate, leading to different reaction rates for the two enantiomers. This allows for the separation of the racemic mixture, yielding both the unreacted amine and the ortho-arylated product in high enantiomeric purity. nih.govacs.org The process is so effective that it provides a valuable method for preparing medicinally important chiral ortho-arylated benzylamines. nih.govbohrium.com The stereochemistry of the ligand is therefore not merely a passive structural feature but an active determinant of the reaction's outcome and selectivity. chemrxiv.org

| Parameter | Value |

|---|---|

| Pd1—N1 Bond Length | 2.039 (4) Å |

| Pd1—N2 Bond Length | 2.053 (4) Å |

| Average Pd—Cl Bond Length | 2.298 Å |

| Cl1—Pd1—Cl2 Angle | 177.22 (6)° |

| N1—Pd1—N2 Angle | 179.39 (18)° |

| Cl1—Pd1—N1 Angle | 88.25 (12)° |

Studies of Ligand Exchange Dynamics in Palladium(II) Benzylamine Systems

Ligand substitution at square planar d⁸ metal centers like Pd(II) almost invariably proceeds through an associative mechanism. libretexts.orgecontent.in This involves the incoming ligand attacking the complex to form a five-coordinate trigonal bipyramidal intermediate before the leaving group departs. fiveable.melibretexts.org

Kinetic studies on the formation of bis(benzylamine) palladium complexes from mono(benzylamine) precursors confirm this associative pathway. The reaction of a complex like PdP(o-tol)₃[H₂NBn]Br with additional benzylamine to form the bis(benzylamine) product follows a second-order rate law: Rate = k₁[complex][H₂NBn]. acs.org This rate law is consistent with a direct, associative attack of a benzylamine molecule on the palladium complex. acs.org

Detailed kinetic analysis of this conversion yielded specific activation parameters that characterize the transition state. The facile nature of the exchange is notable; benzylamine exchange with both mono- and bis(benzylamine) complexes was found to be more than 1,500 times faster than the phosphine-for-amine substitution under similar conditions. acs.org This highlights the lability of the Pd-N bond and the dynamic nature of the ligands in these systems.

| Parameter | Value |

|---|---|

| Rate Law | Rate = k₁[Pd(monoamine)][H₂NBn] |

| Activation Enthalpy (ΔH⧧) | 13.8 ± 0.3 kcal mol-1 |

| Activation Entropy (ΔS⧧) | -29.7 ± 0.8 eu |

Structure-Reactivity Relationships in Palladium(II) Amine Complexes

The relationship between the structure of the amine ligand and the reactivity of the resulting palladium complex is a cornerstone of modern catalysis. Subtle changes to the ligand's electronic or steric profile can lead to dramatic differences in reaction efficiency and selectivity. acs.org

In the context of Pd-catalyzed kinetic resolution of benzylamines, the structure of the amine substrate itself directly influences the selectivity factor (s-factor), a measure of the reaction's enantioselectivity. nih.govacs.org Studies have shown that a variety of substituents on the phenyl ring of the benzylamine are well-tolerated. nih.gov Both electron-withdrawing groups (e.g., -F, -Cl, -CF₃) and electron-donating groups lead to high s-factors, indicating that the reaction is robust across a range of electronic environments. nih.govacs.org However, the steric placement of these groups can be critical; for example, ortho-, meta-, and para-substituted substrates all react with high selectivity. nih.gov This demonstrates a direct correlation between the amine's structure and the catalytic outcome. This principle is harnessed to achieve the selective synthesis of a wide array of valuable, enantioenriched molecules. nih.govnih.gov

| Substituent on Benzylamine Phenyl Ring | Selectivity Factor (s) |

|---|---|

| 4-Methoxycarbonyl | 77 |

| 4-Fluoro | 96 |

| 4-Trifluoromethyl | 107 |

| 2-Chloro | >99 |

| 3-Chloro | 94 |

| 2,4-Dichloro | 75 |

Catalytic Applications of Dichlorobis Benzylamine Palladium Ii and Derived Catalytic Systems

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the immense impact of these methods. Dichlorobis(benzylamine)palladium(II) has been investigated as a precatalyst in several of these key reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryls, which are common motifs in pharmaceuticals and advanced materials, through the reaction of an aryl or vinyl halide with an organoboron compound. Catalytic systems derived from dichlorobis(benzylamine)palladium(II) have demonstrated activity in this reaction. The precatalyst, often in the presence of a suitable base, generates a Pd(0) species that undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the organoboron reagent and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.

Research has shown that palladium complexes with amine-based ligands can effectively catalyze the Suzuki-Miyaura reaction. For instance, di(2-pyridyl)methylamine-based palladium dichloride complexes are versatile catalysts for the coupling of bromoarenes with arylboronic acids in aqueous solvents. While specific studies on dichlorobis(benzylamine)palladium(II) are not extensively documented, its structural similarity to other active precatalysts suggests its utility. The efficiency of such catalysts can be influenced by the nature of the substituents on the aryl halide and the arylboronic acid, with electron-withdrawing groups on the aryl halide generally leading to better conversions.

Interactive Table: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 92 |

| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 95 |

| 3 | 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | 85 |

This table represents typical results for Suzuki-Miyaura reactions catalyzed by palladium-amine complexes under optimized conditions, illustrating the potential application for systems derived from dichlorobis(benzylamine)palladium(II).

Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, involving the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a Pd(II) precatalyst like dichlorobis(benzylamine)palladium(II). The catalytic cycle involves the oxidative addition of the halide, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product.

Dichloro-bis(aminophosphine) complexes of palladium, which are structurally related to dichlorobis(benzylamine)palladium(II), have proven to be highly active and versatile Heck catalysts that operate efficiently under relatively mild conditions (100 °C). These catalysts can form palladium nanoparticles, which are believed to be the active catalytic species. The use of N-heterocyclic carbene (NHC) ligands in conjunction with palladium has also led to excellent catalytic activity in Heck reactions. Given these precedents, catalytic systems based on dichlorobis(benzylamine)palladium(II) are expected to facilitate the Heck coupling between various aryl halides and alkenes. For example, the reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) can be efficiently catalyzed by related palladium complexes.

Interactive Table: Heck Reaction of Aryl Halides with Styrene

| Entry | Aryl Halide | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | Iodobenzene | 1.0 | 2 | 98 |

| 2 | Bromobenzene | 1.0 | 4 | 95 |

| 3 | 4-Bromoacetophenone | 0.5 | 3 | 99 |

This table illustrates representative data for Heck reactions catalyzed by palladium complexes, showing the relative reactivity of different aryl halides. The performance is indicative of what could be expected from a dichlorobis(benzylamine)palladium(II) derived system.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, producing arylalkynes and conjugated enynes by coupling a vinyl or aryl halide with a terminal alkyne. The reaction is traditionally catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. However, copper-free versions have also been developed. Dichlorobis(benzylamine)palladium(II) can serve as a precatalyst, generating the active Pd(0) species needed for the catalytic cycle.

The catalytic cycle involves two interconnected loops for palladium and copper. The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then participates in a transmetalation step with the palladium complex. Palladium-nitrogen complexes have been shown to be effective catalysts, particularly in copper-free systems. The use of dichlorobis(benzylamine)palladium(II) would be consistent with this class of catalysts, where the amine can act as both a ligand and the base required for the reaction.

Interactive Table: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

| Entry | Aryl Iodide | Co-catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Iodobenzene | CuI | Diphenylacetylene | 94 |

| 2 | 4-Iodotoluene | CuI | 1-Phenyl-2-(p-tolyl)acetylene | 91 |

| 3 | 1-Iodo-4-nitrobenzene | CuI | 1-(4-Nitrophenyl)-2-phenylacetylene | 96 |

This table presents typical yields for the Sonogashira coupling reaction, highlighting the effectiveness of palladium catalysis, with and without a copper co-catalyst. These results are representative of the potential of dichlorobis(benzylamine)palladium(II) as a precatalyst.

Carbon-Heteroatom Coupling Reactions

Beyond forming carbon-carbon bonds, palladium catalysis is instrumental in constructing bonds between carbon and heteroatoms such as nitrogen and oxygen. These reactions are crucial for synthesizing anilines, phenols, ethers, and amides, which are prevalent in pharmaceuticals and other functional materials.

Aminocarbonylation of Aryl Halides

Palladium-catalyzed aminocarbonylation is a highly effective "three-component" reaction that combines an aryl halide, carbon monoxide, and an amine to produce an amide. This transformation is a powerful tool for installing an amide functional group in a single step. Catalytic systems derived from dichlorobis(benzylamine)palladium(II) can facilitate this reaction. The established mechanism involves the oxidative addition of the aryl halide to a Pd(0) center, followed by the insertion of carbon monoxide to form a palladated acyl complex. Subsequent reaction with an amine leads to reductive elimination, yielding the final amide product.

In this context, if benzylamine (B48309) is used as the amine nucleophile with a dichlorobis(benzylamine)palladium(II) catalyst, it can serve dual roles as both a ligand and a reagent. Mechanistic studies on similar systems have elucidated the key steps, including the formation of arylpalladium and acylpalladium intermediates. The development of protocols using chloroform (B151607) as a carbon monoxide source has also provided an alternative pathway for the aminocarbonylation of pharmaceutically important heterocycles.

Interactive Table: Aminocarbonylation of 4-Bromotoluene

| Entry | Amine | CO Source | Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzylamine | CO gas | 10 | 100 | 88 |

| 2 | Aniline (B41778) | CO gas | 10 | 110 | 82 |

| 3 | Morpholine | CO gas | 10 | 100 | 91 |

This table shows representative yields for the palladium-catalyzed aminocarbonylation of an aryl bromide with various amines, demonstrating the versatility of the method. A system using dichlorobis(benzylamine)palladium(II) would be expected to produce similar outcomes.

Amination of Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with a primary or secondary amine. This reaction has revolutionized the synthesis of aryl amines, which are key components in numerous drugs and materials. A catalytic system based on dichlorobis(benzylamine)palladium(II) can be employed for this transformation. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting palladium(II) complex then coordinates with the amine, and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this intermediate furnishes the C-N bond of the product and regenerates the Pd(0) catalyst.

The success and scope of the Buchwald-Hartwig amination are highly dependent on the ligand coordinated to the palladium center. While bulky, electron-rich phosphine (B1218219) ligands are often the most effective, simpler amine-based ligands can also facilitate the reaction, though sometimes requiring more forcing conditions. The reaction is applicable to a wide range of aryl and heteroaryl halides and various primary and secondary amines.

Interactive Table: Buchwald-Hartwig Amination of 1-Bromo-4-tert-butylbenzene

| Entry | Amine | Base | Ligand Type | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | NaOtBu | Bulky Phosphine | 80 | 98 |

| 2 | Benzylamine | NaOtBu | Benzylamine | 100 | 85 |

| 3 | Morpholine | Cs₂CO₃ | Bulky Phosphine | 100 | 95 |

This table provides a comparative overview of typical results for the Buchwald-Hartwig amination, indicating that while simple amine ligands can be effective, specialized ligands often provide higher yields under milder conditions.

C-H Activation and Functionalization

Palladium-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Systems derived from palladium(II) sources are central to these transformations.

A significant advancement in C-H functionalization is the kinetic resolution of racemic benzylamines through palladium(II)-catalyzed enantioselective C-H cross-coupling. bohrium.comnih.govacs.org This method provides simultaneous access to two valuable products: the unreacted, enantioenriched benzylamine and the chiral, ortho-arylated benzylamine, both in high enantiomeric purity. bohrium.comnih.gov

The process typically employs a palladium(II) source in conjunction with a chiral ligand. A notable example involves the use of chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands. bohrium.comnih.govacs.org In this system, a nosyl (Ns) protected amino group on the benzylamine substrate acts as an effective directing group, guiding the palladium catalyst to the ortho-C-H bond of the benzyl (B1604629) ring. bohrium.comnih.gov The chirality of the MPAHA ligand dictates the rate at which each enantiomer of the racemic benzylamine undergoes C-H activation and subsequent arylation with an arylboronic acid pinacol (B44631) ester, leading to the kinetic resolution. bohrium.com

The reaction demonstrates broad applicability, and the resulting enantioenriched ortho-arylated products can be further converted into structurally significant motifs, such as chiral 6-substituted 5,6-dihydrophenanthridines. bohrium.comacs.org This approach has also been successfully applied to the preparation of chiral β-amino alcohols, which are important synthons in asymmetric synthesis. nih.gov The success of this methodology hinges on the precise interplay between the palladium(II) center, the chiral ligand, and the directing group of the substrate. bohrium.comnottingham.ac.uk

Table 1: Key Features of Pd(II)-Catalyzed Enantioselective C-H Cross-Coupling of Benzylamines

| Feature | Description | Reference |

| Reaction Type | Kinetic Resolution via Enantioselective C-H Cross-Coupling | bohrium.comnih.gov |

| Catalyst System | Palladium(II) source with a chiral ligand | bohrium.com |

| Key Ligand Class | Mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) | nih.govacs.org |

| Substrate | Racemic Nosyl (Ns)-protected benzylamines | bohrium.comacs.org |

| Directing Group | Nosyl (Ns)-protected amino moiety | bohrium.comnih.gov |

| Coupling Partner | Arylboronic acid pinacol esters | bohrium.com |

| Products | Enantioenriched unreacted benzylamine and enantioenriched ortho-arylated benzylamine | bohrium.comnih.govacs.org |

| Significance | Provides rapid access to two distinct, highly valuable chiral building blocks from a single racemic starting material. | acs.org |

Cycloisomerization Reactions Catalyzed by Palladium(II) Species

Palladium(II) species are effective catalysts for cycloisomerization reactions, which rearrange acyclic dienes, enynes, or other unsaturated systems into cyclic structures. nih.govacs.org These atom-economical reactions are fundamental in the synthesis of complex carbocyclic and heterocyclic frameworks. Dichlorobis(benzylamine)palladium(II) can serve as a reliable precatalyst, providing the necessary Pd(II) species to initiate the catalytic cycle.

The mechanism of these reactions often involves a sequence of hydropalladation, carbopalladation, and β-hydride elimination steps. nih.gov For example, in the cycloisomerization of 1,5-hexadienes, a palladium(II)-hydride species, formed in situ, adds across one of the double bonds (hydropalladation). The resulting organopalladium intermediate then undergoes an intramolecular insertion of the second double bond (carbopalladation) to form a new ring. A final β-hydride elimination step regenerates the palladium(II)-hydride catalyst and releases the cyclized product. nih.govnih.gov

The specific Pd(II) precatalyst, such as Pd(OAc)₂, (CH₃CN)₄Pd₂, or derivatives of dichlorobis(benzylamine)palladium(II), can influence the reaction's efficiency and selectivity. nih.govacs.org The reaction conditions and substrate structure must be carefully balanced to favor the desired cycloisomerization pathway over competing side reactions like dimerization or simple double bond isomerization. nih.govnih.gov In some cases, the presence of specific ligands or additives is crucial for achieving high regio- and stereocontrol. acs.org For instance, the cycloisomerization of enynamides catalyzed by a Pd(OAc)₂/bis-benzylidene ethylenediamine (B42938) (bbeda) system highlights the critical role of the ligand and other components in mediating the palladium(II) hydride pathway. acs.org

Role of Dichlorobis(benzylamine)palladium(II) as a Precatalyst for Active Palladium Species Generation

Many palladium-catalyzed reactions, particularly cross-coupling reactions like the Suzuki-Miyaura coupling, rely on a palladium(0) catalytic cycle. nih.govyoutube.com Palladium(II) complexes, such as dichlorobis(benzylamine)palladium(II), are frequently used as precatalysts because they offer greater air and moisture stability compared to many Pd(0) sources. nih.gov The primary role of these Pd(II) precatalysts is to serve as a reliable source of the active Pd(0) species under the reaction conditions. youtube.com

The activation of the Pd(II) precatalyst typically involves an in situ reduction. In many cross-coupling reactions, one of the reagents, such as an organometallic compound or a phosphine ligand, can act as the reductant. youtube.com For example, an organometallic reagent can transmetalate with the Pd(II) center to form a diorganopalladium(II) species, which then undergoes reductive elimination to yield the desired Pd(0) complex and a byproduct. youtube.com Once generated, the monoligated Pd(0) species is widely considered the active catalyst that enters the main catalytic cycle. nih.gov

Mechanistic Investigations of Palladium Catalyzed Transformations Involving Benzylamine Ligands

Mechanistic Pathways of Suzuki-Miyaura Coupling Catalysis

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and its mechanism has been extensively studied. When using a Pd(II) precatalyst such as Dichlorobis(benzylamine)palladium(II), the first step in the catalytic cycle is the reduction of the Pd(II) center to the active Pd(0) species. nih.gov While various pathways for this reduction exist, it is often accomplished in situ by a sacrificial amount of the organoboron reagent, a phosphine (B1218219) ligand, or other reducing agents present in the mixture.

Once the active [L-Pd(0)] species is formed (where L can be a phosphine or another ligand), the canonical catalytic cycle proceeds through three key steps:

Transmetalation: The organoboron species (R-BY₂) reacts with the Pd(II) intermediate in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group (R) to the palladium center and displacing the halide. This forms a new Pd(II) complex, [L-Pd(Ar)(R)].

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (Ar-R). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

In systems using Dichlorobis(benzylamine)palladium(II) without strongly coordinating ligands like phosphines, the benzylamine (B48309) ligands are typically labile and are displaced to allow for the coordination of the reactants. The generation of the active Pd(0) species is fundamental to the catalytic process. nih.gov

Detailed Studies of Heck Reaction Mechanisms

The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, generally proceeds via a Pd(0)/Pd(II) catalytic cycle. numberanalytics.comnih.gov Similar to the Suzuki-Miyaura coupling, a Pd(II) precatalyst like Dichlorobis(benzylamine)palladium(II) must first be reduced to a catalytically active Pd(0) species. numberanalytics.comlibretexts.org The established mechanism involves the following sequence: numberanalytics.comlibretexts.org

Oxidative Addition: A coordinatively unsaturated Pd(0) species adds to the aryl or vinyl halide (R-X), forming a square planar Pd(II) complex, [Pd(R)(X)L₂].

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-R bond. This step forms a new alkylpalladium(II) intermediate and creates the new carbon-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium center is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. For this step to occur, there must be a rotatable C-C bond and a hydrogen atom in a syn-coplanar position relative to the palladium.

Reductive Elimination: The palladium-hydride complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and form a salt.

There are variations to this mechanism, including cationic pathways and the oxidative Heck reaction which starts with a Pd(II) species and utilizes an oxidant to regenerate the catalyst. nih.gov The specific pathway can be influenced by the ligands, additives, and substrates used.

Mechanistic Insights into Amination Reactions Catalyzed by Palladium(II) Complexes

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a powerful method for forming aryl amines. The reaction is generally understood to proceed through a Pd(0)/Pd(II) cycle analogous to other cross-coupling reactions. When starting with a Pd(II) precatalyst, in-situ reduction generates the active Pd(0) catalyst.

The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the final product and regenerating the Pd(0) catalyst.

Studies on related systems highlight that the nature of the ligand is critical for high catalytic activity, with bulky, electron-rich phosphine ligands often being essential for promoting the reductive elimination step. organic-chemistry.org In some instances, particularly in oxidative amination reactions, the mechanism can proceed via a trans-aminopalladation pathway. nih.gov This involves the nucleophilic attack of the amine on a palladium-activated alkene, followed by subsequent steps to yield the product.

Investigation of C-H Activation Mechanisms in Benzylamine Systems

Palladium(II) complexes are highly effective in catalyzing reactions via C-H bond activation, a process that avoids the need for pre-functionalized starting materials. Benzylamine and its derivatives are excellent substrates for this transformation, where the amine functionality can act as a directing group. nih.govbohrium.com

The key mechanistic step is the formation of a cyclopalladated intermediate (a palladacycle). nih.gov This typically occurs through a Concerted Metalation-Deprotonation (CMD) pathway. beilstein-journals.org In this mechanism, the amine's nitrogen atom coordinates to the Pd(II) center. This brings an ortho C-H bond of the benzyl (B1604629) ring into close proximity to the metal. A base (which can be an external base or an anionic ligand on the palladium, such as acetate) assists in removing the proton as the palladium forms a bond with the carbon, creating a stable five-membered palladacycle.

Studies have revealed that the palladium speciation during C-H activation can be complex. Depending on the reaction conditions and the structure of the palladium precursor (e.g., Pd(OAc)₂), the C-H activation can proceed through mononuclear, dinuclear, or even trinuclear palladium intermediates. nih.govacs.org These palladacycles are not merely off-cycle reservoirs but are key intermediates that can then react with a coupling partner (e.g., an organoboron reagent or an alkene) to complete the catalytic cycle, often involving a Pd(II)/Pd(IV) or Pd(0)/Pd(II) redox cycle. nih.gov

Kinetic Studies of Catalytic Cycles

Kinetic studies are crucial for elucidating reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. In the context of palladium-catalyzed reactions involving benzylamines, kinetic analysis has been particularly insightful for understanding enantioselective C-H activation.

For example, in the kinetic resolution of racemic benzylamines via Pd(II)-catalyzed C-H cross-coupling, the selectivity factor (s) is a key parameter derived from kinetic data. nih.govchu-lab.org It quantifies how much faster one enantiomer of the starting material reacts than the other. By systematically varying ligands and reaction parameters and measuring the resulting selectivity factor, researchers can gain insights into the transition state of the enantioselectivity-determining C-H activation step. chu-lab.org

| Entry | Ligand | Coupling Partner | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| 1 | Boc-L-Val-NHOMe | 4-MeO-Ph-BPin | 15 | chu-lab.org |

| 2 | Boc-L-Ile-NHOMe | 4-MeO-Ph-BPin | 40 | chu-lab.org |

| 3 | Boc-L-Leu-NHOMe | 4-MeO-Ph-BPin | 73 | chu-lab.org |

| 4 | Boc-L-Phe(4-F)-NHOMe | 4-MeO-Ph-BPin | 103 | chu-lab.org |

The data show that the structure of the chiral ligand has a profound impact on the kinetic resolution, with bulkier and electronically modified ligands leading to significantly higher selectivity. chu-lab.org Such studies support the hypothesis that C-H activation is the enantioselectivity-determining step. Further kinetic monitoring of reactions by techniques like NMR spectroscopy can reveal the temporal evolution of intermediates and products, helping to map out complex reaction networks that may involve multiple palladium species. nih.gov

Identification of Active Palladium Species and Intermediates

A central question in palladium catalysis is the identity of the true catalytically active species. While Dichlorobis(benzylamine)palladium(II) is introduced as a well-defined molecular precatalyst, it can undergo transformation in solution to generate the active catalyst. Two main types of active species are often proposed:

Soluble, Ligated Pd(0) Complexes: In many cross-coupling reactions, the Pd(II) precatalyst is reduced to a soluble, coordinatively unsaturated Pd(0) species, such as [Pd(0)L₂] (where L is typically a phosphine ligand). researchgate.net This molecular species is widely accepted as the active catalyst that participates in the homogeneous catalytic cycle. The benzylamine ligands in the initial complex are considered labile and are readily displaced by more strongly coordinating phosphine ligands or solvent molecules.

Palladium Nanoparticles (PdNPs): It is now well-established that under certain conditions, particularly in the absence of strong stabilizing ligands, Pd(II) precatalysts can be reduced to form colloidal palladium nanoparticles. researchgate.netupb.ro These PdNPs can be highly catalytically active and may serve as a reservoir for soluble Pd(0) species that leach from the nanoparticle surface to perform the catalysis in solution (a "cocktail" of species). Alternatively, the reaction may occur directly on the surface of the nanoparticles in a heterogeneous fashion. The formation of PdNPs can be influenced by solvents, bases, and temperature. researchgate.net

In the specific case of C-H activation of benzylamines, stable palladacycle intermediates have been isolated and characterized. nih.govacs.org These five-membered ring structures, formed by the coordination of the amine nitrogen and the ortho-palladation of the phenyl ring, are key on- or off-cycle intermediates that confirm the C-H activation event and provide a platform for subsequent functionalization. The identification of mononuclear, dinuclear, and even trinuclear palladacycles highlights the complexity of the system and shows that multiple palladium species can coexist and participate in the reaction. nih.govacs.org

Theoretical and Computational Studies of Dichlorobis Benzylamine Palladium Ii

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric structure of molecules with high accuracy. For transition metal complexes like dichlorobis(benzylamine)palladium(II), DFT calculations are instrumental in determining the optimized geometry, including bond lengths and angles.

Theoretical studies on similar dichlorobis(amine)palladium(II) complexes have shown that the palladium(II) center typically adopts a square-planar geometry. In the case of dichlorobis(benzylamine)palladium(II), the two benzylamine (B48309) ligands and the two chloride ligands are arranged around the central palladium atom. Both cis and trans isomers are possible. The trans isomer is generally considered to be the more stable configuration due to the steric bulk of the benzylamine ligands, which minimizes steric hindrance when they are positioned opposite to each other.

DFT calculations for related palladium(II) amine complexes, such as those with bidentate amines, have been performed to determine their structural parameters. For instance, in a Pd(II) complex with a bidentate amine, the Pd-Cl bond lengths were found to be approximately 2.306 Å and 2.309 Å nih.gov. The bond length for palladium(II) with a nitrogen donor from an amine ligand is consistently around 2.03 Å in various complexes mdpi.com. It is expected that the optimized geometry of trans-dichlorobis(benzylamine)palladium(II) would exhibit similar Pd-N and Pd-Cl bond lengths.

A systematic assessment of DFT methods for geometry optimization of platinum-containing complexes, which are electronically similar to palladium complexes, has shown that functionals like PBE0 with a def2-TZVP basis set provide excellent agreement with experimental data nih.govhuntresearchgroup.org.uk. Similar methodologies are applied to palladium complexes to ensure the reliability of the calculated structures nih.gov.

Table 1: Representative Optimized Geometrical Parameters for trans-Dichlorobis(amine)palladium(II) Complexes from DFT Calculations

| Parameter | Typical Value (Å or °) | Reference Compound/Study |

| Pd-N Bond Length | ~2.03 Å | mdpi.com |

| Pd-Cl Bond Length | ~2.31 Å | nih.gov |

| N-Pd-N Angle | ~180° | Assumed for trans isomer |

| Cl-Pd-Cl Angle | ~180° | Assumed for trans isomer |

| N-Pd-Cl Angle | ~90° | Assumed for trans isomer |

Note: The values presented are typical for related palladium-amine complexes and serve as an estimate for dichlorobis(benzylamine)palladium(II) in the absence of a specific published study on this exact compound.

Computational Analysis of Coordinative Bonds and Electronic Structure

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into orbitals that describe electron pairs in bonds and lone pairs. In dichlorobis(benzylamine)palladium(II), NBO analysis would reveal the donor-acceptor interactions between the nitrogen lone pair of the benzylamine ligand and the vacant orbitals of the palladium(II) ion. This analysis quantifies the strength of the Pd-N sigma bond. For similar palladium complexes with nitrogen-donor ligands, NBO calculations have shown that the donations from the nitrogen ligands to the Pd(II) center are significant wikipedia.org. The analysis also provides information on the hybridization of the atoms and the partial charges, indicating the degree of covalency in the Pd-N and Pd-Cl bonds.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimation of partial atomic charges. While known to be basis set dependent, it can still offer qualitative insights into the charge distribution wikipedia.orguni-muenchen.de. For dichlorobis(benzylamine)palladium(II), a Mulliken analysis would likely show a positive charge on the palladium atom, negative charges on the chloride ions, and a partial negative charge on the nitrogen atoms of the benzylamine ligands, reflecting the electronegativity differences and the nature of the coordinate bonds.

The electronic configuration of the palladium atom in such complexes is a key aspect of their electronic structure. In related palladium complexes, NBO analysis has been used to determine the electronic configurations of the Pd atom, providing details on the occupancy of the d-orbitals wikipedia.org.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in understanding the mechanisms of reactions involving palladium complexes, which are widely used as catalysts. For dichlorobis(benzylamine)palladium(II), theoretical studies can elucidate the pathways of various reactions, such as ligand substitution or catalytic cycles.

Ligand Substitution Reactions: The substitution of benzylamine or chloride ligands by other molecules is a fundamental process. DFT calculations can map the potential energy surface for such reactions, identifying the transition states and intermediates. For palladium(II) complexes, ligand substitution often proceeds through an associative mechanism, where the incoming ligand coordinates to the metal center to form a five-coordinate intermediate or transition state. The lability of palladium(II) complexes is significantly higher than their platinum(II) counterparts, which can be explained by the lower activation barriers for ligand substitution nih.gov.

Catalytic Cycles: Palladium-catalyzed reactions, such as C-H activation or cross-coupling reactions, involve a series of elementary steps. Theoretical studies on related systems have detailed these steps, including oxidative addition, migratory insertion, and reductive elimination. For instance, in reactions involving benzylamines, C-H bond activation is a key step that has been studied computationally acs.orgnih.gov. DFT calculations can determine the energy barriers for each step, identify the rate-determining step, and explain the regioselectivity and stereoselectivity of the reaction. Studies on the hydrolysis of similar dichlorobis(amine)palladium(II) complexes have used DFT to explore the reaction mechanism, suggesting that the monohydrated form of the complex is a key intermediate mdpi.comnih.govresearchgate.net.

Prediction of Conformational Preferences and Energetic Landscapes

The benzylamine ligand in dichlorobis(benzylamine)palladium(II) possesses conformational flexibility due to the rotation around the C-C and C-N bonds. Computational methods can be used to predict the preferred conformations of the coordinated ligands and to calculate the energetic barriers for their interconversion.

The rotation of the phenyl group relative to the palladium coordination plane and the rotation around the C-N bond of the benzylamine ligand are two key conformational degrees of freedom. The potential energy surface (PES) for these rotations can be calculated to identify the minimum energy conformations and the transition states connecting them. Studies on the rotational barrier of the phenyl-NH₂ bond in para-substituted anilines have shown a strong correlation between the rotational barrier and the electronic nature of the substituents researchgate.netugm.ac.id. A similar approach can be applied to the benzylamine ligand in the palladium complex to understand how coordination to the metal center affects its conformational preferences.

The steric interactions between the benzylamine ligands and the chloride ligands, as well as between the two benzylamine ligands in the cis isomer, will significantly influence the energetic landscape. Computational studies on sterically hindered phosphine (B1218219) ligands in palladium complexes have demonstrated how conformational changes affect the steric demand of the ligand nih.gov.

Table 2: Estimated Rotational Barriers in Benzylamine and Related Molecules

| Rotational Barrier | Estimated Energy (kcal/mol) | Method/Reference System |

| Phenyl-NH₂ Rotation | 3-5 | DFT calculations on substituted anilines researchgate.netugm.ac.id |

| C-N Bond Rotation | Lower than Phenyl-NH₂ rotation | General chemical knowledge |

Application of Quantum Chemical Calculations to Ligand Behavior

Quantum chemical calculations provide a deeper understanding of the behavior of the benzylamine ligand upon coordination to the palladium(II) center. These calculations can quantify changes in the electronic properties and reactivity of the ligand.

Coordination to the palladium atom influences the electronic distribution within the benzylamine ligand. The donation of the nitrogen lone pair to the metal center leads to a decrease in the electron density on the nitrogen atom and can affect the acidity of the N-H protons. This can be quantified through calculated pKa values or by analyzing the charge distribution.

Furthermore, the vibrational frequencies of the benzylamine ligand are altered upon coordination. DFT calculations can predict the infrared (IR) and Raman spectra of the complex. The calculated shifts in the vibrational frequencies, such as the N-H stretching frequency, compared to the free ligand, can be correlated with experimental spectroscopic data to confirm the coordination of the ligand. In similar palladium-amine complexes, the N-H stretching vibrations are observed to shift to lower frequencies upon coordination, which is a key indicator of complex formation mdpi.comresearchgate.net. Quantum chemical calculations can also predict how the reactivity of the benzylamine ligand is modified, for example, in reactions involving the aromatic ring or the amine group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.